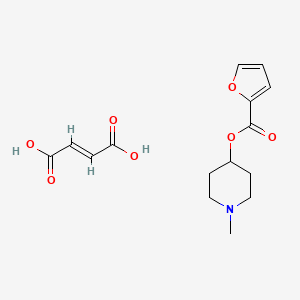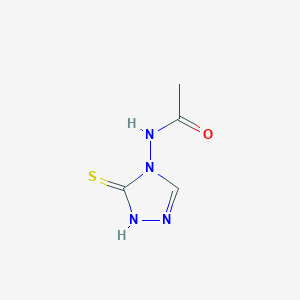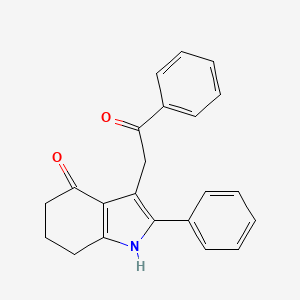![molecular formula C23H27ClO2 B12908703 2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran) CAS No. 917571-16-5](/img/structure/B12908703.png)
2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-((4-Chlorophenyl)methylene)bis(2-(tert-butyl)furan) is an organic compound characterized by the presence of a chlorophenyl group and two tert-butyl furan rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((4-Chlorophenyl)methylene)bis(2-(tert-butyl)furan) typically involves the reaction of 4-chlorobenzaldehyde with 2-(tert-butyl)furan in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as methanol or ethanol. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-((4-Chlorophenyl)methylene)bis(2-(tert-butyl)furan) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group or other derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce phenyl derivatives.
Applications De Recherche Scientifique
5,5’-((4-Chlorophenyl)methylene)bis(2-(tert-butyl)furan) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5,5’-((4-Chlorophenyl)methylene)bis(2-(tert-butyl)furan) involves its interaction with specific molecular targets. The chlorophenyl group and furan rings can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-((4-Bromophenyl)methylene)bis(2-(tert-butyl)furan): Similar structure but with a bromine atom instead of chlorine.
5,5’-((4-Methylphenyl)methylene)bis(2-(tert-butyl)furan): Contains a methyl group instead of chlorine.
5,5’-((4-Nitrophenyl)methylene)bis(2-(tert-butyl)furan): Contains a nitro group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in 5,5’-((4-Chlorophenyl)methylene)bis(2-(tert-butyl)furan) imparts unique chemical and physical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.
Propriétés
Numéro CAS |
917571-16-5 |
|---|---|
Formule moléculaire |
C23H27ClO2 |
Poids moléculaire |
370.9 g/mol |
Nom IUPAC |
2-tert-butyl-5-[(5-tert-butylfuran-2-yl)-(4-chlorophenyl)methyl]furan |
InChI |
InChI=1S/C23H27ClO2/c1-22(2,3)19-13-11-17(25-19)21(15-7-9-16(24)10-8-15)18-12-14-20(26-18)23(4,5)6/h7-14,21H,1-6H3 |
Clé InChI |
NMMGKGPOBLNPFD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(O1)C(C2=CC=C(C=C2)Cl)C3=CC=C(O3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


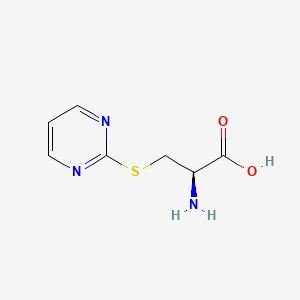
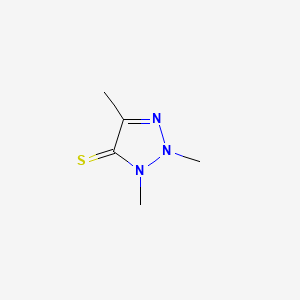
![[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)-](/img/structure/B12908659.png)
methanone](/img/structure/B12908666.png)
![5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908669.png)

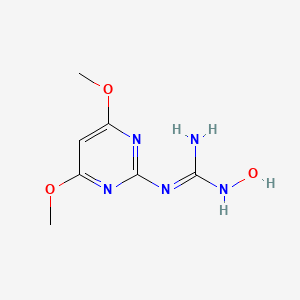


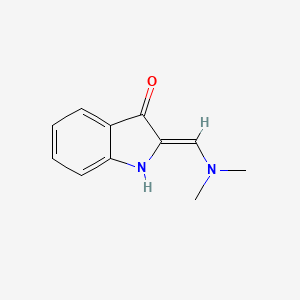
![4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide](/img/structure/B12908689.png)
